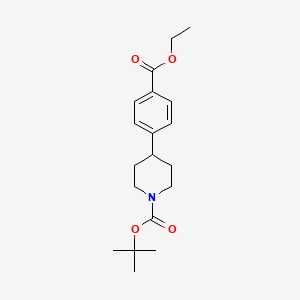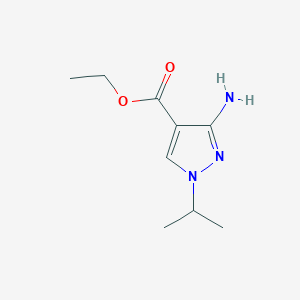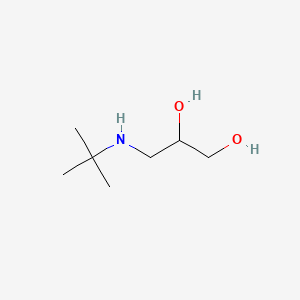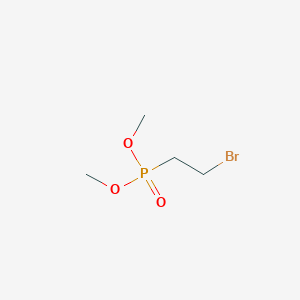
1-methylene-1,2,3,4-tetrahydronaphthalene
Übersicht
Beschreibung
1-Methylene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H12 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and a methylene group is attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylene-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common method involves the reaction of methyltriphenylphosphonium iodide with 1-tetralone. The reaction typically occurs in the presence of a strong base such as sodium hydride in a solvent like tetrahydrofuran . The reaction conditions include maintaining the temperature at room temperature and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of naphthalene. Nickel catalysts are traditionally employed, although other catalysts have also been evaluated . The process requires precise control of temperature and pressure to achieve the desired product without over-hydrogenation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further hydrogenated to form fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the methylene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Substitution: Reagents such as bromine or sulfuric acid can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces fully saturated hydrocarbons.
Substitution: Produces substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-methylene-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. The methylene group can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The pathways involved include hydrogenation, oxidation, and substitution reactions, which are facilitated by the compound’s unique structure .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
Decahydronaphthalene: A fully hydrogenated derivative of naphthalene, used in various industrial applications.
Uniqueness: 1-Methylene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methylene group, which imparts distinct reactivity compared to other naphthalene derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
4-methylidene-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIURIPXSQBMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179792 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25108-63-8 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methylene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025108638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B3395186.png)
![8-Ethylimidazo[1,2-a]pyridine](/img/structure/B3395190.png)









